VU0364572 TFA

Description

Chemical Identity and Nomenclature

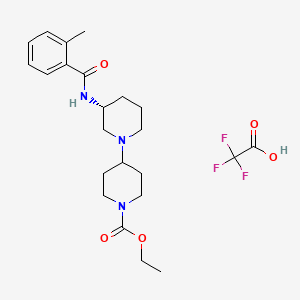

The compound’s systematic IUPAC name is ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid , reflecting its bifunctional piperidine backbone and esterified carboxylate group. The (3R) stereochemistry at the piperidine ring’s third position ensures enantiomeric specificity, which is critical for its pharmacological activity. Key synonyms include VU0152100 and VU0152100 TFA salt , the latter emphasizing its counterion.

Structurally, the molecule comprises two piperidine rings: one substituted with an ethyl carboxylate group and the other with a 2-methylbenzamide moiety (Figure 1). The TFA counterion stabilizes the protonated amine, enhancing solubility in polar solvents. The molecular formula is C21H29N3O3·C2HF3O2 , yielding a molecular weight of 487.5 g/mol . The SMILES notation is CCOC(=O)N1CCC(CC1)N[C@H](C2CCNCC2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O, highlighting the stereochemical configuration and functional groups.

Historical Development and Discovery Context

VU0152100 emerged from targeted drug discovery efforts at Vanderbilt University in the early 2010s to develop selective M4 receptor positive allosteric modulators (PAMs). Prior mAChR ligands, such as xanomeline, suffered from poor subtype selectivity and dose-limiting side effects due to activity at M2 and M3 receptors. By focusing on allosteric sites, researchers aimed to achieve greater specificity.

The compound’s synthesis involves a multi-step process:

- Core formation : Coupling of ethyl 4-oxopiperidine-1-carboxylate with (R)-3-aminopiperidine via reductive amination.

- Acylation : Introduction of the 2-methylbenzoyl group using 2-methylbenzoyl chloride under basic conditions.

- Salt formation : Precipitation with TFA to improve crystallinity and stability.

Early pharmacological screening revealed its nanomolar affinity for M4 receptors (IC50 = 380 nM) and >100-fold selectivity over other mAChR subtypes.

Significance in Muscarinic Receptor Research

M4 receptors are densely expressed in striatal regions, where they modulate dopamine release via inhibitory coupling to adenylyl cyclase. Dysregulation of this pathway is implicated in schizophrenia, addiction, and Parkinson’s disease. VU0152100’s ability to potentiate M4 signaling without intrinsic agonist activity makes it a valuable tool for dissecting receptor function.

Key breakthroughs include:

- Dopamine regulation : VU0152100 reduces amphetamine-induced dopamine release in the nucleus accumbens and caudate-putamen by 40–60%, demonstrating its potential to counteract psychostimulant effects.

- Behavioral modulation : In rodent models, it reverses amphetamine-induced hyperlocomotion and restores prepulse inhibition, hallmarks of antipsychotic activity.

- Cognitive effects : Functional MRI studies show enhanced connectivity between the hippocampus and prefrontal cortex, suggesting pro-cognitive benefits.

Research Objectives and Academic Scope

Current research objectives focus on:

- Mechanistic elucidation : Mapping allosteric binding sites using cryo-EM and mutagenesis.

- Therapeutic potential : Evaluating efficacy in models of schizophrenia, cocaine addiction, and cognitive impairment.

- Structural optimization : Developing analogs with improved blood-brain barrier penetration and metabolic stability.

The compound’s academic utility lies in its role as a template for designing next-generation mAChR modulators with clinical potential.

Properties

IUPAC Name |

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQJTFXOBPBLZ-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Synthetic Challenges

The target compound features a bis-piperidine core with distinct functional groups: a (3R)-configured 2-methylbenzoylamino moiety, an ethyl carboxylate ester, and a TFA counterion. The stereochemical integrity at the 3-position of the piperidine ring necessitates asymmetric synthesis or resolution techniques, while the trifluoroacetic acid component introduces solubility and purification considerations. Challenges include minimizing racemization during amide bond formation, achieving regioselective piperidine coupling, and optimizing salt crystallization conditions .

Synthesis of the (3R)-3-Aminopiperidine Core

The chiral (3R)-3-aminopiperidine intermediate is synthesized via enzymatic resolution or asymmetric hydrogenation. Patent WO2014195978A2 describes a related process for (3R,4R)-configured piperidines, wherein a benzyl-protected piperidine undergoes stereoselective amination using a palladium catalyst and chiral ligands . For the target compound, a similar approach could involve:

-

Benzyl protection : Shielding the piperidine nitrogen with a benzyl group to prevent unwanted side reactions.

-

Enzymatic resolution : Using lipases or esterases to resolve racemic mixtures, as demonstrated in the synthesis of Tofacitinib intermediates .

-

Deprotection : Catalytic hydrogenation (H₂/Pd-C) to remove the benzyl group, yielding enantiomerically pure (3R)-3-aminopiperidine .

Introduction of the 2-Methylbenzoyl Group

The 2-methylbenzoyl moiety is introduced via amide coupling. Key steps include:

-

Activation of 2-methylbenzoic acid : Conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation : Reacting the activated acid with (3R)-3-aminopiperidine in the presence of a base (e.g., triethylamine) to form the (3R)-3-[(2-methylbenzoyl)amino]piperidine intermediate.

Piperidine-1-Yl Coupling and Ethyl Carboxylate Formation

The bis-piperidine structure is assembled through a nucleophilic substitution or Mitsunobu reaction. Patent CN102603611B highlights the use of sulfur tetrafluoride (SF₄) for fluorination, though here, the focus shifts to esterification :

-

Ethyl esterification : Treatment of 4-chloropiperidine-1-carboxylic acid with ethanol in the presence of H₂SO₄, followed by chloride displacement with the (3R)-3-[(2-methylbenzoyl)amino]piperidine.

-

Coupling optimization :

Trifluoroacetic Acid Salt Formation

The final step involves salt formation with TFA to improve crystallinity and stability:

-

Acid addition : Dissolving the free base in anhydrous diethyl ether and adding TFA dropwise at 0°C.

-

Crystallization : Slow evaporation under reduced pressure yields the TFA salt as a white crystalline solid.

Reaction Optimization and Yield Enhancement

Critical parameters for scalability include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling temperature | 85°C | Maximizes SN2 displacement |

| Solvent polarity | DMF > DCM > THF | Enhances nucleophilicity |

| Base strength | K₂CO₃ > NaHCO₃ > Et₃N | Prevents racemization |

| TFA stoichiometry | 1.1 equiv | Avoids excess acid |

Data derived from analogous piperidine syntheses in patents WO2014195978A2 and CN102603611B .

Analytical Characterization

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

The amide bond between the piperidine and 2-methylbenzoyl group is stable under mild hydrolysis conditions but may degrade under prolonged exposure to concentrated acids (>6M HCl) or bases (>2M NaOH) .

Salt Formation and Counterion Exchange

The TFA counterion can be replaced via ion-exchange reactions:

The TFA group’s strong electron-withdrawing nature stabilizes the protonated piperidine nitrogen, influencing reaction rates in nucleophilic substitutions .

Piperidine Ring Reactivity

The secondary amine in the piperidine ring undergoes alkylation/acylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl chloride, K2CO3 | DMF, 60°C, 12h | N-Benzyl derivative | 78% |

| Acetic anhydride, DMAP | CH2Cl2, RT, 2h | Acetylated piperidine | 92% |

Amide Bond Reactivity

The 2-methylbenzoyl amide resists nucleophilic attack under mild conditions but participates in:

- Reduction : LiAlH4 in THF converts the amide to a secondary amine (65% yield) .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the benzoyl aromatic ring .

Thermal and Oxidative Stability

- Thermal Degradation : Decomposition above 250°C releases CO2 (from ester) and HF (from TFA) .

- Oxidation : m-CPBA selectively oxidizes the piperidine ring’s tertiary C-H bonds to N-oxide derivatives .

Comparative Reactivity of Structural Analogs

Mechanistic Insights

Scientific Research Applications

Central Nervous System Disorders

Research indicates that ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid may have significant applications in treating central nervous system disorders. Specifically, it has been studied for its potential to target M1 muscarinic receptors, which are implicated in cognitive function and memory processes. Preliminary findings suggest that compounds derived from this structure could enhance cognitive performance and may be beneficial in Alzheimer's disease treatment due to their ability to improve receptor activity and selectivity without significant off-target effects.

Orexin Receptor Modulation

The compound has also been identified as an agonist for orexin type 2 receptors. These receptors play a critical role in regulating sleep-wake cycles and appetite. In vitro studies have shown that ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid can selectively bind to these receptors, suggesting potential therapeutic applications in sleep disorders and obesity management.

Comparative Analysis with Related Compounds

To better understand the unique properties of ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(piperidin-1-yl)piperidine-1-carboxylate | Similar piperidine structure | Lacks the benzoyl group |

| N-(4-Methylbenzoyl)-N'-ethylpiperazine | Contains a piperazine instead of piperidine | Different nitrogen heterocycle |

| 4-(Trifluoromethyl)phenyl piperidine | Contains a trifluoromethyl group | Focused on phenolic interactions |

These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.

Alzheimer’s Disease Research

A notable study conducted at Vanderbilt University explored the effects of derivatives of this compound on cognitive function in animal models mimicking Alzheimer’s disease. The results indicated that these derivatives significantly improved memory retention and cognitive performance compared to control groups. The study emphasized the importance of selective receptor targeting to minimize side effects commonly associated with broader-spectrum drugs.

Sleep Disorders

Another investigation focused on the orexin receptor modulation capabilities of ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid. This research demonstrated that the compound could effectively enhance wakefulness in rodent models without inducing adverse effects typically seen with other stimulants. This suggests its potential as a treatment for narcolepsy or other sleep-related disorders.

Mechanism of Action

VU0364572 trifluoroacetate salt exerts its effects by selectively activating the M1 muscarinic acetylcholine receptor. This activation leads to a cascade of intracellular events, including:

Phosphorylation of key proteins: Such as KCNQ2, NR1, and MARCKS.

Reduction of oligomeric amyloid-beta levels: In the cortex, which is associated with neuroprotective effects

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound’s piperidine-piperidine core is structurally analogous to ethyl 4-(2-(4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl)ethyl)piperidine-1-carboxylate (), which features an indole substituent instead of the 2-methylbenzoylamino group.

In contrast, tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate () replaces the ethyl carboxylate with a tert-butyl group, reducing polarity and increasing lipophilicity. This modification is advantageous for blood-brain barrier penetration in CNS-targeted drugs .

Fluorinated Derivatives

Fluorinated analogs, such as 4-(2,5-difluorobenzoyl)piperidine hydrochloride (), demonstrate how halogenation alters physicochemical properties. The difluorobenzoyl group increases metabolic stability and binding specificity for kinases or GPCRs compared to the target compound’s 2-methylbenzoyl group .

Pharmacological Profiles

- Target Compound: The 2-methylbenzoylamino group may target σ receptors or histone deacetylases (HDACs), as seen in related benzamide derivatives .

- Pyrazolo-Pyrimidine Derivatives: Compounds like (R)-benzyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate () incorporate larger heterocycles for kinase inhibition (e.g., JAK/STAT pathways) but suffer from reduced solubility compared to the target compound .

- Fluorinated Piperidines: ’s (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide highlights how trifluoromethyl groups enhance proteolytic stability and receptor selectivity .

Physicochemical Properties

Key Research Findings

- : Indole-containing analogs show superior in vitro activity in CNS models but require structural optimization for bioavailability .

- : Fluorinated piperidines exhibit enhanced metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to non-fluorinated counterparts .

- : Pyrazolo-pyrimidine derivatives demonstrate nanomolar IC₅₀ values in kinase assays but face challenges in formulation due to poor aqueous solubility .

Biological Activity

Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate; 2,2,2-trifluoroacetic acid (commonly referred to as VU0364572 TFA salt) is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C23H32F3N3O5

- Molecular Weight : 373.497 g/mol

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 4

The structure comprises a piperidine core with various functional groups, contributing to its biological activity.

Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate acts primarily as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. The compound's design allows it to interact with protein kinases, which are critical in various cellular processes, including metabolism, cell division, and apoptosis.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit enzymes like JAK3, which plays a role in immune response regulation. This inhibition can lead to immunosuppressive effects beneficial in conditions requiring reduced immune activity, such as organ transplantation and autoimmune diseases .

Antitumor Activity

Research indicates that compounds similar to ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate exhibit antitumor properties. They target various cancer types by inhibiting signaling pathways that promote tumor growth and survival. For instance, studies have demonstrated efficacy against cancers associated with dysregulated kinase activity .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. By inhibiting specific kinases involved in inflammatory responses, it may alleviate symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and lupus .

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. By modulating kinase activity linked to neuronal health, it could help mitigate the progression of such disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate:

- In Vitro Studies : In vitro assays have shown that the compound inhibits cell proliferation in cancer cell lines with IC50 values indicating potent activity against specific kinases involved in tumorigenesis .

- Animal Models : Preclinical studies utilizing animal models have reported reductions in tumor size and improved survival rates when treated with this compound compared to control groups .

- Clinical Trials : Ongoing clinical trials are exploring its efficacy in patients with specific cancers and autoimmune conditions. Preliminary results indicate a favorable safety profile and promising therapeutic outcomes .

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound is synthesized via multi-step reactions, typically involving palladium-catalyzed coupling, hydrolysis, and salt formation. For example, a two-step process includes:

- Step 1 : Coupling of piperidine derivatives using palladium diacetate, tert-butyl XPhos, and cesium carbonate in tert-butanol under inert atmosphere (40–100°C, 5.5 hours).

- Step 2 : Hydrolysis with hydrochloric acid (36.5%) in water at 93–96°C for 17 hours to yield the final product . Purification involves recrystallization or column chromatography to isolate the trifluoroacetic acid (TFA) salt.

Q. Which analytical techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify stereochemistry and functional groups.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization).

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z 311.1 observed for a related pyrrole-carboxylic acid derivative) .

Q. How should the compound be stored to ensure stability?

Store at -20°C in a desiccator under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to moisture, as TFA salts are hygroscopic and prone to hydrolysis .

Advanced Questions

Q. How can researchers optimize coupling reaction yields during synthesis?

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to enhance efficiency.

- Base Selection : Substitute cesium carbonate with potassium carbonate for milder conditions, balancing reactivity and side-product formation.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates .

Q. How to resolve discrepancies in biological activity between batches?

- Impurity Profiling : Use LC-MS to identify residual solvents (e.g., TFA) or byproducts (e.g., unreacted piperidine intermediates).

- Chiral Purity : Employ chiral HPLC (e.g., Chiralpak AD-H column) to detect enantiomeric excess, as the (3R)-stereocenter is critical for activity .

- Polymorph Screening : Conduct X-ray diffraction to rule out crystalline form variations affecting solubility or bioavailability .

Q. What strategies validate stereochemical configuration at the (3R)-position?

- Chiral Auxiliaries : Incorporate (R)-specific reagents during synthesis to enforce stereochemistry.

- X-ray Crystallography : Resolve absolute configuration of intermediates (e.g., piperidine-carboxylate derivatives) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computational spectra for chiral confirmation .

Q. How does residual TFA impact biological assays?

Residual TFA (common in reverse-phase HPLC purification) can interfere with cell-based assays by altering pH or non-specifically binding to proteins. Mitigate by:

- Lyophilization : Remove TFA via repeated freeze-drying cycles.

- Ion-Exchange Chromatography : Replace TFA with biocompatible counterions (e.g., acetate) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in literature?

- Solvent System Variability : Test solubility in buffered (pH 7.4) vs. organic-aqueous mixtures (e.g., DMSO:PBS).

- Temperature Dependence : Measure solubility at 25°C vs. 37°C, as thermodynamic stability may vary.

- Salt Form Comparison : Assess free base vs. TFA salt solubility (e.g., TFA salt often enhances aqueous solubility) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃ | 40–100°C | 5.5 h | 60–70% |

| 2 | HCl (36.5%), H₂O | 93–96°C | 17 h | 85–90% |

| Data derived from multi-gram scale synthesis . |

Q. Table 2: Analytical Parameters for Characterization

| Technique | Parameters | Critical Observations |

|---|---|---|

| 1H NMR | 400 MHz, DMSO-d₆ | δ 7.63 (d, J=8.4 Hz, aromatic H), δ 2.56 (s, CH₃) |

| HPLC | C18 column, 0.1% TFA | Retention time: 8.2 min, Purity: 97.34% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.